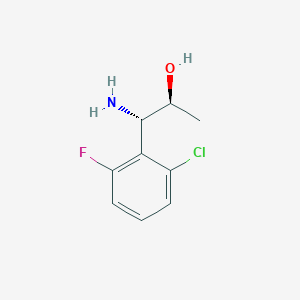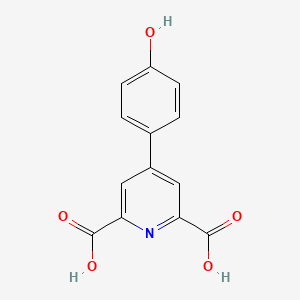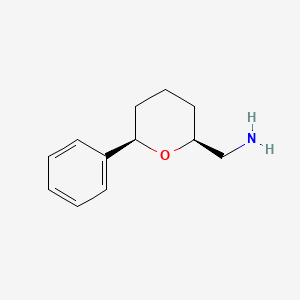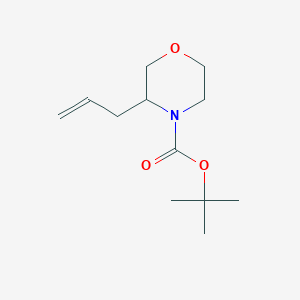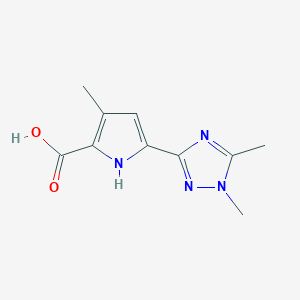
(Z)-Diethyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Diethyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate is a complex organic compound with a unique structure that includes an imidazolidine ring, a phosphoramidate group, and various substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Diethyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazolidine ring, the introduction of the phosphoramidate group, and the final assembly of the compound. Common reagents used in these steps include diethylamine, methyl isocyanate, and phosphorus oxychloride. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-Diethyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-Diethyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex transformations, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme mechanisms or as a building block for the synthesis of biologically active molecules. Its interactions with biological macromolecules can provide insights into biochemical pathways.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable component in various industrial processes.
Wirkmechanismus
The mechanism of action of (Z)-Diethyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate: Lacks the (Z)-configuration, which may affect its reactivity and biological activity.
Diethyl1-methyl-4-oxoimidazolidin-2-ylidenephosphonate: Similar structure but with a phosphonate group instead of phosphoramidate.
Methyl-4-oxoimidazolidin-2-ylidenephosphoramidate: Lacks the diethyl substituents, which may influence its solubility and reactivity.
Uniqueness
(Z)-Diethyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate is unique due to its specific (Z)-configuration, which can significantly impact its chemical and biological properties. This configuration may enhance its binding affinity to molecular targets, making it more effective in its applications compared to similar compounds.
Eigenschaften
Molekularformel |
C8H16N3O4P |
|---|---|
Molekulargewicht |
249.20 g/mol |
IUPAC-Name |
(2Z)-2-diethoxyphosphorylimino-1-methylimidazolidin-4-one |
InChI |
InChI=1S/C8H16N3O4P/c1-4-14-16(13,15-5-2)10-8-9-7(12)6-11(8)3/h4-6H2,1-3H3,(H,9,10,12,13) |
InChI-Schlüssel |
XAPGXIMRDLMBCZ-UHFFFAOYSA-N |
Isomerische SMILES |
CCOP(=O)(/N=C\1/NC(=O)CN1C)OCC |
Kanonische SMILES |
CCOP(=O)(N=C1NC(=O)CN1C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid](/img/structure/B13032649.png)

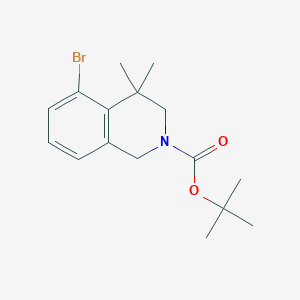
![3-bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13032665.png)
![Benzo[d]isoxazol-3-yl 4-methylbenzenesulfonate](/img/structure/B13032671.png)
![1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13032684.png)
